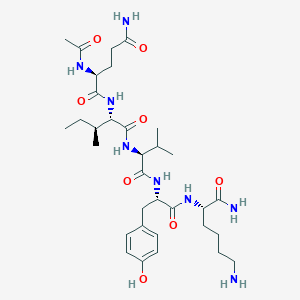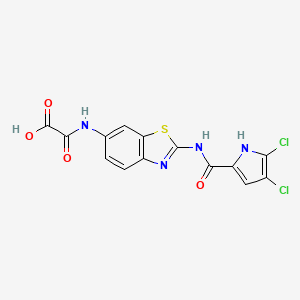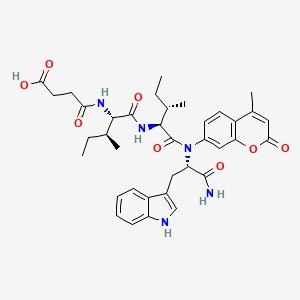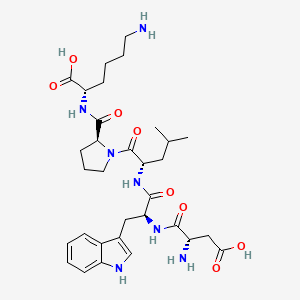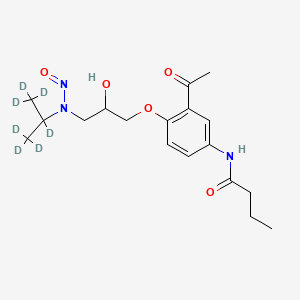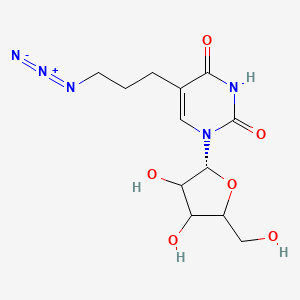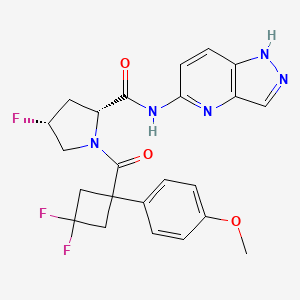
Ep300/CREBBP-IN-4
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ep300/CREBBP-IN-4 is a small molecule inhibitor targeting the histone acetyltransferases E1A-binding protein p300 (EP300) and CREB-binding protein (CREBBP). These proteins play crucial roles in regulating gene expression through acetylation of histones and non-histone proteins, making them significant in various biological processes and diseases, including cancer .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Ep300/CREBBP-IN-4 involves multiple steps, including the formation of key intermediates and their subsequent functionalizationThe reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound requires scaling up the laboratory synthesis while maintaining the quality and consistency of the product. This involves optimizing reaction conditions, using high-throughput synthesis techniques, and implementing stringent quality control measures to ensure the compound meets regulatory standards .
化学反应分析
Types of Reactions
Ep300/CREBBP-IN-4 undergoes various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule, often using oxidizing agents.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms, typically using reducing agents.
Substitution: Replacement of one functional group with another, often facilitated by catalysts or specific reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and catalysts like palladium on carbon. Reaction conditions vary but generally involve controlled temperatures, specific pH levels, and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific functional groups involved. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines. Substitution reactions typically result in the formation of new carbon-carbon or carbon-heteroatom bonds .
科学研究应用
Ep300/CREBBP-IN-4 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the role of histone acetylation in gene regulation and chromatin remodeling.
Biology: Investigates the function of EP300 and CREBBP in various cellular processes, including cell cycle regulation, differentiation, and apoptosis.
Medicine: Explores its potential as a therapeutic agent in treating cancers, particularly those with dysregulated histone acetylation.
Industry: Applied in drug discovery and development, serving as a lead compound for designing new inhibitors targeting histone acetyltransferases
作用机制
Ep300/CREBBP-IN-4 exerts its effects by inhibiting the acetyltransferase activity of EP300 and CREBBP. This inhibition prevents the acetylation of histones and non-histone proteins, leading to altered gene expression and disrupted cellular processes. The compound specifically targets the bromodomain and histone acetyltransferase domains of EP300 and CREBBP, blocking their interaction with acetyl-CoA and substrate proteins .
相似化合物的比较
Ep300/CREBBP-IN-4 is unique compared to other similar compounds due to its specific inhibitory activity and molecular structure. Similar compounds include:
A-485: An indane spiro-oxazolidinedione that inhibits EP300/CREBBP acetyltransferase activity.
iP300w: A spiro-hydantoin with potent inhibitory effects on EP300/CREBBP.
CPI-1612: An aminopyridine-based inhibitor with high potency and bioavailability.
These compounds share similar targets but differ in their chemical structures, potencies, and pharmacokinetic properties, making this compound a valuable addition to the repertoire of EP300/CREBBP inhibitors .
属性
分子式 |
C23H22F3N5O3 |
|---|---|
分子量 |
473.4 g/mol |
IUPAC 名称 |
(2R,4R)-1-[3,3-difluoro-1-(4-methoxyphenyl)cyclobutanecarbonyl]-4-fluoro-N-(1H-pyrazolo[4,3-b]pyridin-5-yl)pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C23H22F3N5O3/c1-34-15-4-2-13(3-5-15)22(11-23(25,26)12-22)21(33)31-10-14(24)8-18(31)20(32)29-19-7-6-16-17(28-19)9-27-30-16/h2-7,9,14,18H,8,10-12H2,1H3,(H,27,30)(H,28,29,32)/t14-,18-/m1/s1 |
InChI 键 |
TURGXTFEXLEVEN-RDTXWAMCSA-N |
手性 SMILES |
COC1=CC=C(C=C1)C2(CC(C2)(F)F)C(=O)N3C[C@@H](C[C@@H]3C(=O)NC4=NC5=C(C=C4)NN=C5)F |
规范 SMILES |
COC1=CC=C(C=C1)C2(CC(C2)(F)F)C(=O)N3CC(CC3C(=O)NC4=NC5=C(C=C4)NN=C5)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


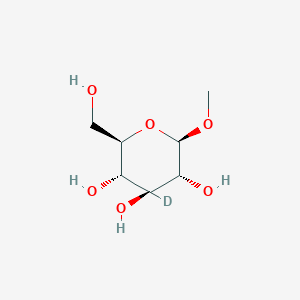

![4-amino-1-[(2R,3S,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-5-methylpyrimidin-2-one](/img/structure/B12405688.png)
![6-Chloro-7-[1-[1-[4-(hydroxymethyl)phenyl]triazol-4-yl]ethylamino]quinoline-5,8-dione](/img/structure/B12405699.png)
![(2S,4R)-1-[(2S)-2-[[2-[3-[4-[3-[(4,6-dimethyl-2-oxo-1H-pyridin-3-yl)methylcarbamoyl]-5-[ethyl(oxan-4-yl)amino]-4-methylphenyl]phenoxy]propoxy]acetyl]amino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide](/img/structure/B12405700.png)
